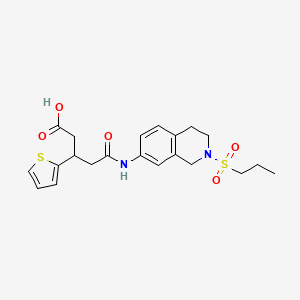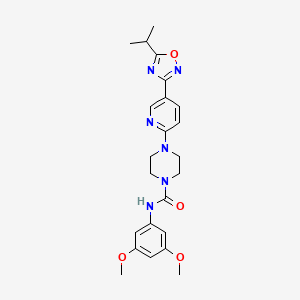![molecular formula C20H23N5O2 B2978174 4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-73-9](/img/structure/B2978174.png)
4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of nitrogen-containing heterocycle), with various substitutions at different positions. These include a methyl group at the 4-position, a phenyl group at the 7-position, and propyl groups at the 2 and 6 positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its substituents. The electron-donating methyl and propyl groups and the electron-withdrawing phenyl group could direct and influence its participation in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these structural features .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, including the compound , have been reported to exhibit a broad spectrum of antimicrobial activities. They are known to be effective against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents . The compound’s structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Properties
Research has indicated that imidazole compounds can play a role in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells . Their potential as antitumor agents is being explored, with studies focusing on their mechanism of action and efficacy against different types of cancer cells.
Enzyme Inhibition
Imidazole derivatives are also studied for their role as enzyme inhibitors. They can bind to the active sites of enzymes, thereby inhibiting their activity. This property is particularly useful in designing drugs that target specific enzymes involved in disease processes .
Role in Synthetic Chemistry
In synthetic chemistry, imidazole derivatives are used as building blocks for the synthesis of complex molecules. Their versatile chemical structure allows for a variety of reactions, making them essential in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Plant Growth Regulation
Some imidazole compounds have been found to act as selective plant growth regulators. They can influence plant hormone activity, thereby affecting growth and development. This application is significant in agriculture for the development of herbicides and fungicides .
Fungicide Applications
Due to their antifungal properties, imidazole derivatives are used in the formulation of fungicides. They help protect crops from fungal infections, ensuring better yield and crop quality. The compound’s ability to inhibit fungal growth makes it a valuable tool in agricultural disease management .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-11-23-15(14-9-7-6-8-10-14)13-25-16-17(21-19(23)25)22(3)20(27)24(12-5-2)18(16)26/h6-10,13H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVVPWYVOPHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)


![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)
![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)

![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)
![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)


